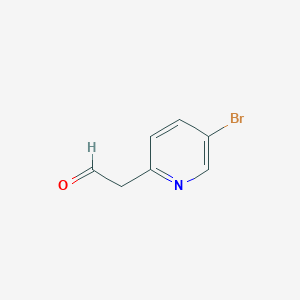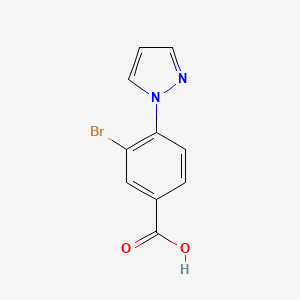
Baricitinib trifluoroacetate
概要
説明
Baricitinib trifluoroacetate is a pharmaceutical compound used primarily in the treatment of autoimmune diseases such as rheumatoid arthritis. It is a derivative of baricitinib, which is a Janus kinase inhibitor. Janus kinases are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in hematopoiesis, inflammation, and immune function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of baricitinib trifluoroacetate involves multiple steps, starting from the basic structure of baricitinibThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves rigorous quality control measures to monitor the formation of impurities and ensure the consistency of the final product. High-performance liquid chromatography is commonly used to identify and quantify impurities .
化学反応の分析
Types of Reactions
Baricitinib trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Baricitinib trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of Janus kinase inhibitors and their chemical properties.
Biology: It is employed in research on cytokine signaling pathways and immune response modulation.
Medicine: It is extensively studied for its therapeutic potential in treating autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Baricitinib trifluoroacetate exerts its effects by inhibiting Janus kinases, specifically JAK1 and JAK2. These enzymes are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, this compound reduces the activity of pro-inflammatory cytokines, thereby modulating the immune response and reducing inflammation .
類似化合物との比較
Similar Compounds
Tofacitinib: Another Janus kinase inhibitor used in the treatment of autoimmune diseases.
Ruxolitinib: A JAK1 and JAK2 inhibitor used primarily in the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A selective JAK1 inhibitor used in the treatment of rheumatoid arthritis.
Uniqueness
Baricitinib trifluoroacetate is unique due to its specific inhibition of JAK1 and JAK2, which makes it particularly effective in modulating immune responses. Its trifluoroacetate derivative enhances its stability and bioavailability, making it a valuable compound in pharmaceutical research and development .
特性
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S.C2HF3O2/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;3-2(4,5)1(6)7/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRRMLIGZDAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B3218020.png)







![(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3218091.png)


![7-Chloro-2-methyloxazolo[5,4-d]pyrimidine](/img/structure/B3218124.png)

